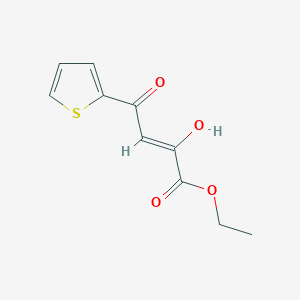

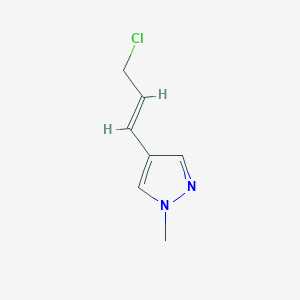

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)pivalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

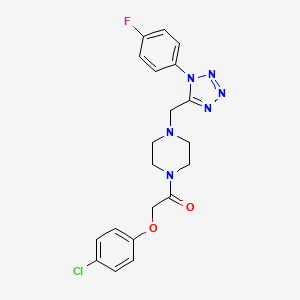

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)pivalamide, also known as HM-3, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. HM-3 belongs to the class of indole-based compounds and has been shown to have a wide range of biochemical and physiological effects.

Applications De Recherche Scientifique

Hemoglobin Adduct Formation and Metabolism

- Acrylamide, used in manufacturing polyacrylamide and grouting agents, forms hemoglobin adducts in humans. Studies have revealed that about 86% of the urinary metabolites derived from acrylamide exposure result from glutathione conjugation, with metabolites like glycidamide and glyceramide also detected. This study highlights the metabolism of acrylamide and its derivatives, potentially including compounds like N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)pivalamide (Fennell et al., 2005).

Baylis-Hillman Reaction in Polar Solvents

- Research on the Baylis-Hillman reaction in polar solvents, including water and formamide, has shown significant acceleration. Studies involving various electrophiles and amine catalysts, potentially relevant to compounds like this compound, have expanded our understanding of chemical reactions under different solvent conditions (Aggarwal et al., 2002).

Lithiation in Organic Synthesis

- Lithiation, a critical process in organic synthesis, has been studied in compounds like N-[2-(4-methoxyphenyl)ethyl]pivalamide. This research contributes to understanding the reactions and substitutions that occur in similar compounds, potentially including this compound (Smith et al., 2012).

Prodrug Synthesis and Evaluation

- The synthesis and evaluation of prodrugs, like the 3'-(O-pivaloyl) derivative of etilefrine, provide insights into the stability and enzymatic cleavage of such compounds. This research could be relevant for understanding the behavior of similar compounds, including this compound, in biological systems (Wagner et al., 1980).

Histone Deacetylase Inhibition for Alzheimer's Disease

- Research on 5-aroylindolyl-substituted hydroxamic acids, particularly targeting histone deacetylase 6 (HDAC6), could provide a framework for understanding how similar indole derivatives, like this compound, might interact with biological targets in Alzheimer's disease research (Lee et al., 2018).

Propriétés

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-16(2,3)15(20)17-10-14(19)12-5-6-13-11(9-12)7-8-18(13)4/h5-9,14,19H,10H2,1-4H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZQQLXHYZBXSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(C1=CC2=C(C=C1)N(C=C2)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

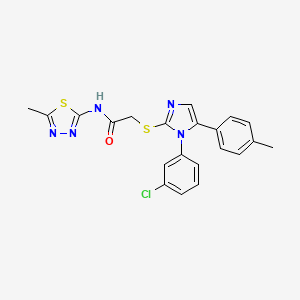

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methylbenzamide](/img/structure/B2647378.png)

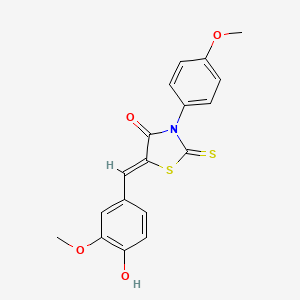

![N-[[4-(4-bromophenyl)-5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2647379.png)

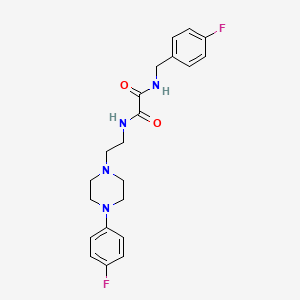

![N-(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2647383.png)

![N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2647387.png)